REACTION_CXSMILES
|
C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]
|
Name
|
epoxy acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
epoxy acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=CC=C1)CC=C
|
Name
|
crotyl phenyl glycidyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=CC=C1)CC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by condensing a part of the epoxy group of the polyepoxy compound
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]
|
Name
|
epoxy acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
epoxy acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=CC=C1)CC=C
|
Name
|
crotyl phenyl glycidyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=CC=C1)CC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by condensing a part of the epoxy group of the polyepoxy compound
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]
|
Name
|
epoxy acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
epoxy acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=CC=C1)CC=C
|
Name
|
crotyl phenyl glycidyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=CC=C1)CC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by condensing a part of the epoxy group of the polyepoxy compound
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]
|
Name
|
epoxy acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
epoxy acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=CC=C1)CC=C
|
Name
|
crotyl phenyl glycidyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=CC=C1)CC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by condensing a part of the epoxy group of the polyepoxy compound
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |